(S)-HDAC-42 - 935881-37-1

(S)-HDAC-42

Catalog Number: EVT-287950
CAS Number: 935881-37-1
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-HDAC-42 is a novel, orally bioavailable, phenylbutyrate-derived histone deacetylase inhibitor (HDACi). [] It exhibits potent inhibitory activity against class I and II HDACs, demonstrating superior efficacy compared to other HDAC inhibitors such as vorinostat (SAHA). [, , ] Due to its potent HDAC inhibitory activity and favorable pharmacological properties, (S)-HDAC-42 has emerged as a promising anticancer agent in preclinical studies and early-phase clinical trials for various hematologic and solid tumors. [, , , ]

Future Directions
  • Combination Therapies: Exploring the efficacy of combining (S)-HDAC-42 with other targeted therapies for enhanced anti-tumor activity and overcoming drug resistance. [, , ]
  • Biomarker Development: Identifying biomarkers for predicting treatment response to (S)-HDAC-42 for personalized therapeutic approaches. [, ]
  • Mechanistic Studies: Further elucidating the detailed mechanisms of action of (S)-HDAC-42 in different cancer types to refine its therapeutic application. [, ]
  • Clinical Trials: Expanding clinical trials to evaluate the safety and efficacy of (S)-HDAC-42 in various cancers and other diseases. [, ]
Source and Classification

AR-42 is synthesized from hydroxamic acid derivatives, specifically designed to inhibit histone deacetylases, which play crucial roles in regulating gene expression through chromatin remodeling. This compound has been classified under the category of epigenetic modifiers, particularly focusing on the inhibition of class I histone deacetylases .

Synthesis Analysis

The synthesis of AR-42 involves several key steps that typically include the formation of a hydroxamic acid group attached to a para-aminobenzoic acid linker. The synthetic route can be summarized as follows:

  1. Starting Material: The synthesis begins with para-aminobenzoic acid.
  2. Hydroxamate Formation: The carboxylic acid group of para-aminobenzoic acid is converted into a hydroxamic acid through reaction with hydroxylamine.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain AR-42 in high purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. Typically, reactions are carried out under controlled conditions to prevent degradation or side reactions .

Molecular Structure Analysis

The molecular structure of AR-42 features a hydroxamic acid moiety that binds zinc ions in the active site of histone deacetylases. Its structural formula can be represented as follows:

  • Chemical Formula: C11_{11}H12_{12}N2_{2}O3_{3}
  • Molecular Weight: Approximately 220.23 g/mol

The presence of the hydroxamic acid group is essential for its inhibitory activity against histone deacetylases, facilitating interactions with the zinc ion in the enzyme's active site. The structure can be visualized using molecular modeling software, which shows the spatial arrangement of atoms and functional groups that contribute to its biological activity .

Chemical Reactions Analysis

AR-42 primarily acts through its inhibition of histone deacetylases, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status affects gene expression patterns associated with cell cycle regulation and apoptosis. Key reactions include:

  1. Histone Acetylation: Inhibition of histone deacetylases by AR-42 results in hyperacetylation of histones, leading to transcriptional activation of pro-apoptotic genes.
  2. Caspase Activation: AR-42 induces caspase-dependent apoptosis pathways, which are critical for programmed cell death in cancer cells.
  3. Synergistic Effects: It has been shown to sensitize cancer cells to other apoptotic signals such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through modulation of cellular pathways .
Mechanism of Action

The mechanism by which AR-42 exerts its effects involves several interconnected pathways:

  1. Histone Deacetylase Inhibition: By inhibiting histone deacetylases, AR-42 increases the acetylation levels of histones, leading to altered chromatin structure and enhanced transcription of genes involved in apoptosis.
  2. p53 Stabilization: AR-42 promotes the acetylation and stabilization of the p53 protein, a crucial tumor suppressor that regulates cell cycle and apoptosis. Increased levels of acetylated p53 enhance its transcriptional activity on target genes like p21 and PUMA, which are vital for apoptosis induction .
  3. Cell Cycle Arrest: The compound induces cell cycle arrest at various checkpoints, preventing cancer cells from proliferating effectively.

These mechanisms collectively contribute to the anti-cancer effects observed with AR-42 treatment across different cancer models .

Physical and Chemical Properties Analysis

AR-42 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges around 150°C, indicating its thermal stability.

These properties are essential for determining the formulation and delivery methods for potential therapeutic applications .

Applications

AR-42 has been investigated for various scientific applications:

  1. Cancer Therapy: Due to its potent anti-cancer properties, AR-42 is being explored as a treatment option for various malignancies including breast cancer, chronic lymphocytic leukemia, and colon cancer.
  2. Combination Therapies: Research indicates that AR-42 may enhance the efficacy of existing chemotherapeutics when used in combination therapies.
  3. Preclinical Studies: Ongoing studies are evaluating its effectiveness in animal models, assessing both efficacy and safety profiles for future clinical trials.

The compound's ability to target epigenetic modifications positions it as a promising candidate within the field of oncology therapeutics .

Molecular Mechanisms of HDAC Inhibition by AR-42

Structural Basis of Pan-HDAC Inhibition

AR-42 (N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)benzamide) is a hydroxamate-tethered phenylbutyrate derivative classified as a pan-histone deacetylase (HDAC) inhibitor. Its broad-spectrum activity against Class I (HDAC1, 2, 3, 8) and Class II (HDAC4, 5, 6, 7, 9, 10) enzymes stems from structural features enabling interactions with conserved catalytic domains.

Zinc-Binding Domain Interactions

The hydroxamic acid moiety of AR-42 chelates the zinc ion (Zn²⁺) embedded within the catalytic pocket of HDACs, forming critical coordination bonds essential for enzymatic inhibition. This interaction displaces the Zn²⁺ atom required for hydrolytic removal of acetyl groups from lysine residues on histone tails. Structural analyses reveal that AR-42’s phenylbutyrate-derived alkyl chain extends into the hydrophobic channel of HDACs, enhancing binding stability through van der Waals interactions. Notably, AR-42’s unique methyl-phenyl group adjacent to the hydroxamate improves steric complementarity with the rim of the catalytic tube, increasing residence time compared to earlier-generation inhibitors like vorinostat [1] [7] [9].

Table 1: Zinc-Binding Interactions of AR-42 with HDAC Classes

Structural ElementInteraction TargetFunctional Consequence
Hydroxamic acidZn²⁺ ionDirect chelation, disabling catalytic activity
Phenylbutyrate chainHydrophobic channelEnhanced binding affinity and complex stability
Methyl-phenyl groupCatalytic tube rimImproved steric complementarity

Comparative Binding Affinity Across HDAC Isoforms

AR-42 exhibits differential binding affinities across HDAC isoforms due to structural variations in their catalytic pockets. Biochemical assays demonstrate nanomolar inhibitory activity against HDAC1 (IC₅₀ = 16 nM), HDAC2 (IC₅₀ = 25 nM), HDAC3 (IC₅₀ = 22 nM), and HDAC6 (IC₅₀ = 15 nM), positioning it as a high-potency pan-inhibitor. Its affinity for HDAC5 (IC₅₀ ≈ 50 nM) is moderately lower but remains biologically significant, as evidenced by hyperacetylation of HDAC5-specific substrates like histone H3 in hepatocellular carcinoma models. The R-enantiomer of AR-42 shows 5-fold reduced HDAC1 inhibition (IC₅₀ = 84 nM) compared to the S-enantiomer, underscoring stereospecificity in active-site engagement [3] [7] [8].

Table 2: Comparative IC₅₀ Values of AR-42 Against HDAC Isoforms

HDAC IsoformClassAR-42 IC₅₀ (nM)Relative Affinity vs. Vorinostat
HDAC1I163.5-fold higher
HDAC2I253.0-fold higher
HDAC3I223.2-fold higher
HDAC6IIB154.0-fold higher
HDAC5IIA~502.0-fold higher
HDAC8I>100Not significant

Enzymatic Inhibition Kinetics

IC50 Profiling Against Class I/II HDACs

AR-42 achieves low-nanomolar IC₅₀ values across Class I/II HDACs, as quantified by fluorometric deacetylase assays using recombinant human enzymes. Key findings include:

  • HDAC1/2/3: Consistent IC₅₀ range of 16–25 nM, indicating potent suppression of nuclear epigenetic regulators [1] [9].
  • HDAC6: IC₅₀ = 15 nM, crucial for disrupting aggresome formation and protein degradation pathways in malignancies [1] [5].
  • HDAC5: IC₅₀ ≈ 50 nM, linked to reversal of epithelial-mesenchymal transition (EMT) in esophageal squamous cell carcinoma (ESCC) [1] [7].Compared to vorinostat, AR-42 exhibits 3–4-fold greater potency against HDAC1/6 due to optimized zinc chelation and hydrophobic channel binding. In cellular contexts, AR-42 inhibits >80% of total HDAC activity in HepG2 cells at 0.9 μM within 6 hours, confirming efficient cellular uptake and target engagement [1] [7].

Time-Dependent Deacetylation Dynamics

AR-42 induces rapid and sustained hyperacetylation of histone and non-histone proteins in a time-concentrated manner:

  • Histone H3/H4: Acetylation increases 4-fold within 2 hours in ESCC and hepatocellular carcinoma cells, peaking at 6–8 hours post-treatment. This precedes cell cycle arrest and apoptosis induction [1] [7].
  • α-Tubulin: Hyperacetylation observed within 1 hour, indicating early HDAC6 inhibition. Disrupts microtubule dynamics and mitochondrial trafficking [5].
  • p53: Delayed acetylation (peak at 12 hours), enhancing transcriptional activity of pro-apoptotic genes like PUMA [7].The persistence of hyperacetylation (>24 hours after washout) correlates with irreversible commitment to apoptosis in tumor models. Pharmacodynamic studies in xenografts confirm histone H3 hyperacetylation for >48 hours post-oral dosing, supporting once-daily regimens in preclinical models [1] [5] [8].

Table 3: Time-Dependent Acetylation Dynamics Induced by AR-42 (1 μM)

Target ProteinHDAC Class InvolvedPeak Acetylation TimeFunctional Consequence
Histone H3I (HDAC1/2/3)6–8 hoursChromatin relaxation, p21ᵂᴬᶠ¹ activation
Histone H4I (HDAC1/2)6 hoursTranscriptional activation of tumor suppressors
α-TubulinIIB (HDAC6)1–2 hoursDisrupted aggresome formation, mitotic arrest
p53I (HDAC1)12 hoursPUMA/Bax upregulation, intrinsic apoptosis

Properties

CAS Number

935881-37-1

Product Name

AR-42

IUPAC Name

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

LAMIXXKAWNLXOC-INIZCTEOSA-N

SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

AR42; AR 42; AR-42; (S)-HDAC-42; AR-42; NSC-736012; OSU-42; OSU-HDAC-42; OSUHDAC-42

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.